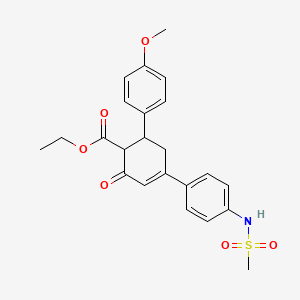
(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide, also known as EPMC, is a synthetic compound that belongs to the class of cyanamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture.
Mécanisme D'action
The mechanism of action of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. It has been suggested that this compound may act as a competitive inhibitor of the enzyme UDP-N-acetylmuramyl-L-alanine synthase, which is involved in the biosynthesis of bacterial cell walls. In addition, this compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and does not cause any significant adverse effects on the liver, kidney, or other vital organs. It has been reported to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. This compound has also been found to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is its broad-spectrum antibacterial and antifungal activity. It has also been found to have potent anticancer activity against various cancer cell lines. In addition, this compound has good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research and development of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound to gain a better understanding of its antibacterial, antifungal, and anticancer activity. In addition, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential applications of this compound in agriculture, such as crop protection and pest control, should also be explored.
Méthodes De Synthèse
(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide can be synthesized by the reaction of 3-ethylbenzaldehyde, morpholine, and cyanamide in the presence of a catalyst such as boron trifluoride etherate. The reaction takes place at room temperature, and the resulting product is obtained in good yield. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has shown promising results in various scientific research applications. It has been reported to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been found to have antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been investigated for its potential anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
(3-ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-13-4-3-5-14(10-13)18(12-16)11-15(19)17-6-8-20-9-7-17/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMGYHKURHQQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


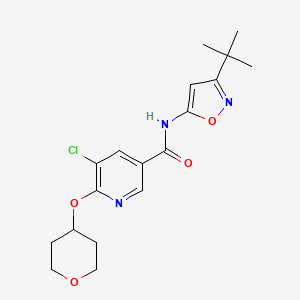
![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)
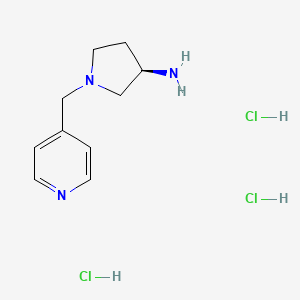

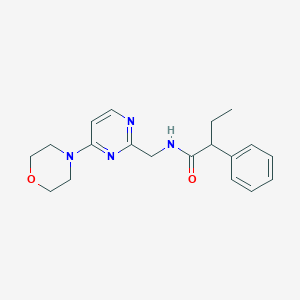
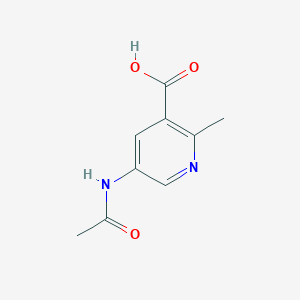
![4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)
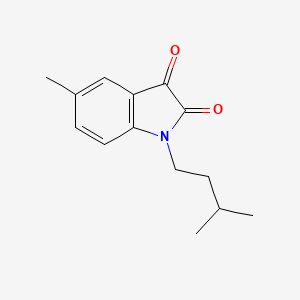
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)
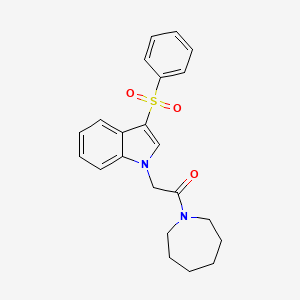
![7-[[2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2909760.png)
